4-Boc-decahydropyrido[4,3-f][1,4]oxazepine
Description
The Significance of Nitrogen and Oxygen Containing Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form the backbone of modern medicinal chemistry. jmchemsci.com Those incorporating both nitrogen and oxygen atoms are of particular interest due to their prevalence in nature and their versatile roles in drug design and materials science. mdpi.com These heteroatoms introduce unique physicochemical properties, such as polarity and hydrogen bonding capabilities, which are crucial for modulating a molecule's interaction with biological targets.
The structural diversity of nitrogen and oxygen-containing heterocycles allows for the fine-tuning of biological and pharmacological properties. This significance is underscored by the fact that a substantial percentage of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) feature a nitrogen-containing heterocyclic core. jmchemsci.com Their applications extend beyond medicine into agrochemicals, dyes, and functional polymers, making them a cornerstone of the chemical industry.
Overview of Oxazepine Architectures and their Role as Privileged Scaffolds
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that can bind to a range of different biological targets, serving as versatile templates for drug discovery. acs.org Oxazepines, a class of seven-membered heterocyclic rings containing both oxygen and nitrogen atoms, have emerged as one such privileged scaffold. nih.gov Their non-planar, flexible seven-membered ring allows for the exploration of three-dimensional conformational space, a desirable trait in designing ligands for complex biological receptors. acs.org
The term "oxazepine" refers to a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms. rjptonline.org Several isomers exist depending on the relative positions of the heteroatoms, such as 1,3-oxazepine and 1,4-oxazepine (B8637140). jmchemsci.com The synthesis of these rings can be achieved through various methods, with the reaction between imines and cyclic anhydrides being a common and efficient technique. jmchemsci.comrjptonline.org Derivatives of the oxazepine core have been investigated for a wide array of biological activities, highlighting the therapeutic potential of this scaffold. jmchemsci.comnih.govrjptonline.org
Table 1: Reported Biological Activities of Oxazepine Derivatives
| Biological Activity | Reference |
|---|---|
| Anti-inflammatory | nih.govrjptonline.org |
| Antifungal | nih.govrjptonline.org |
| Antithrombotic | nih.gov |
| Anti-epileptic | nih.gov |
| Anticonvulsant | nih.gov |
| Progesterone Agonist | nih.gov |
| Analgesic | nih.gov |
| Antihistaminic | nih.gov |
| Antipsychotic | nih.gov |
| Anxiolytic | nih.gov |
| Antibacterial | rjptonline.orgpnrjournal.com |
| Hypnotic Muscle Relaxant | rjptonline.org |
The fusion of the oxazepine ring with other cyclic systems, particularly aromatic rings, gives rise to polycyclic scaffolds with distinct and often enhanced properties. A well-known example is the dibenz[b,f] numberanalytics.comnih.govoxazepine core, which forms the basis of certain incapacitating agents but also serves as a structural motif in medicinal chemistry research. nih.gov More complex systems, such as pyrido-fused oxazepines, are also actively being explored. benthamdirect.comingentaconnect.comnih.gov These fused structures, like pyrido[2,1-b] numberanalytics.commdpi.comoxazepines, combine the structural features of each constituent ring, leading to novel frameworks for the development of new chemical entities with unique biological profiles. nih.gov The synthesis of these fused systems often requires sophisticated chemical strategies to control regioselectivity and achieve the desired architecture. nih.gov
Contextualization of the Decahydropyrido[4,3-f]numberanalytics.comnih.govoxazepine Core Structure
The chemical name "decahydropyrido[4,3-f] numberanalytics.comnih.govoxazepine" describes a complex, fused heterocyclic system. A systematic breakdown of the name reveals its structure:
Decahydro- : This prefix indicates that the fused ring system is fully saturated, meaning it contains the maximum possible number of hydrogen atoms and no double bonds within the rings.
Pyrido- : This refers to a pyridine (B92270) ring, a six-membered nitrogen-containing heterocycle. In its saturated form, it is known as a piperidine (B6355638) ring.
[4,3-f] : This notation specifies the fusion pattern, indicating that the 'f' face of the 1,4-oxazepine ring is fused to the 4 and 3 positions of the pyridine ring.
numberanalytics.comnih.govoxazepine : This identifies the seven-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 4.
This scaffold represents a novel fusion of the well-established piperidine and 1,4-oxazepine motifs. While extensive research has been conducted on benzo-fused and other related pyrido-oxazepine systems, the specific decahydropyrido[4,3-f] numberanalytics.comnih.govoxazepine core is an underexplored scaffold. benthamdirect.comacs.org Its structure suggests potential as a versatile building block in medicinal chemistry, combining the conformational flexibility of the saturated oxazepine ring with the basic nitrogen center of the piperidine moiety, which is a common feature in many centrally active pharmaceuticals.
The Strategic Utility of the Boc Protecting Group in Heterocyclic Synthesis
The synthesis of complex molecules like decahydropyrido[4,3-f] numberanalytics.comnih.govoxazepine often requires a multi-step approach where certain reactive functional groups must be temporarily masked or "protected." The tert-butyloxycarbonyl group, commonly known as the Boc group, is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.org
The designation "4-Boc" in the target compound's name signifies that the nitrogen atom at the 4-position of the 1,4-oxazepine ring is protected with a Boc group. The strategic utility of the Boc group lies in its unique chemical properties:
Ease of Introduction : It is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgorganic-chemistry.org
Robustness : The Boc group is stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and many catalytic reactions. nih.govorganic-chemistry.org
Orthogonality : Its stability to basic and nucleophilic conditions allows for the selective manipulation of other functional groups in the molecule that may be sensitive to acid, such as certain esters or silyl (B83357) ethers. organic-chemistry.org
Facile Cleavage : Despite its stability, the Boc group is acid-labile and can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl) in methanol. wikipedia.org This deprotection is often clean, yielding the free amine, carbon dioxide, and tert-butanol (B103910) or isobutene. researchgate.net
This combination of stability and controlled, mild removal makes the Boc group an invaluable tool for chemists, enabling the regioselective functionalization and construction of intricate heterocyclic frameworks. nih.gov
Table 2: Common Methods for Boc Group Protection and Deprotection
| Transformation | Common Reagents and Conditions | Reference |
|---|---|---|
| Protection (Amine to N-Boc) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP), various solvents (e.g., water, THF, ACN) | wikipedia.org |
| Deprotection (N-Boc to Amine) | Strong acids (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)) in organic solvents | wikipedia.org |
| Thermal deprotection (high temperature, often in water or under supercritical conditions) | acs.org | |
| Lewis acids (e.g., AlCl₃, Sn(OTf)₂) for selective cleavage | wikipedia.orgresearchgate.net |
Research Trajectories for Novel Complex Heterocyclic Systems
The field of heterocyclic chemistry is continuously evolving, driven by the demand for new molecules with unique functions in medicine, materials, and technology. mdpi.comnumberanalytics.com Several key research trajectories are shaping the future of this discipline:
Development of Sustainable Synthesis Methods : There is a significant push towards "green chemistry" approaches that minimize waste, use renewable solvents, and employ energy-efficient techniques like microwave-assisted synthesis or flow chemistry. numberanalytics.comnumberanalytics.com
Advances in Catalysis : The use of transition metal catalysts and organocatalysts continues to revolutionize the synthesis of complex heterocycles, enabling new types of bond formations and improving reaction efficiency and selectivity. numberanalytics.comnumberanalytics.com
Computational Chemistry and AI : The integration of computational modeling, artificial intelligence, and machine learning is accelerating the discovery process. numberanalytics.com These tools can predict reaction outcomes, design novel synthetic pathways, and screen virtual libraries of compounds for potential biological activity, thereby streamlining the research and development pipeline. numberanalytics.com
Exploration of New Chemical Space : Chemists are focused on creating novel scaffolds and sequence-defined polymers that have not been previously explored. rsc.org This includes developing iterative methodologies to build complex macromolecules with precisely controlled structures and functions, with heterocycles often serving as key building blocks. rsc.org The goal is to access new areas of chemical space and discover materials with unprecedented properties for applications in fields like data storage, sensing, and nanotechnology. numberanalytics.comrsc.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H24N2O3 |
|---|---|
Molecular Weight |
256.34 g/mol |
IUPAC Name |
tert-butyl 3,5,5a,6,7,8,9,9a-octahydro-2H-pyrido[4,3-f][1,4]oxazepine-4-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-7-17-11-8-14-5-4-10(11)9-15/h10-11,14H,4-9H2,1-3H3 |
InChI Key |
ODHBURUASHNTHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2CNCCC2C1 |
Origin of Product |
United States |
Synthetic Methodologies for Decahydropyrido 4,3 F 1 2 Oxazepine Derivatives
Historical Context of Oxazepine Ring Formation
The exploration of synthetic routes to oxazepine rings dates back several decades, driven by the identification of this heterocyclic motif in biologically active molecules. Early methods for the formation of the 1,3-oxazepine ring often involved the [2+5] cycloaddition of Schiff bases with anhydrides such as maleic or phthalic anhydride. echemcom.comuokerbala.edu.iq This approach provided a straightforward entry to certain classes of oxazepine-4,7-diones. Over time, the synthetic repertoire expanded to include a variety of strategies aimed at constructing the diverse isomers of the oxazepine core, including the 1,4-oxazepine (B8637140) system. In 1965, an oxazepine derivative received approval for treating psychoneuroses characterized by anxiety and tension, further stimulating research into the synthesis of these compounds. jmchemsci.com The reaction of imine groups with cyclic anhydrides has been recognized as a convenient and efficient technique for generating oxazepine rings. jmchemsci.com
Strategies for Constructing the 1,4-Oxazepine Ring System
The construction of the 1,4-oxazepine ring system, particularly when fused to other cyclic structures like the piperidine (B6355638) ring in decahydropyrido[4,3-f] ias.ac.inacs.orgoxazepine, requires regioselective and often stereoselective synthetic methods. Key strategies that have been developed include cyclocondensation reactions, multicomponent reactions, and intramolecular cyclizations of functionalized precursors.
Cyclocondensation Approaches
Cyclocondensation reactions represent a fundamental approach to the synthesis of heterocyclic systems, including 1,4-oxazepines. This strategy typically involves the reaction of two bifunctional molecules that undergo an intermolecular condensation followed by an intramolecular cyclization to form the desired ring.
A common cyclocondensation route to 1,4-oxazepine derivatives involves the reaction of a 1,2-amino alcohol with a suitable two-carbon electrophile. For instance, the condensation of an amino alcohol with a dicarbonyl compound or its equivalent can lead to the formation of the oxazepine ring. While specific examples for the decahydropyrido[4,3-f] ias.ac.inacs.orgoxazepine scaffold are not extensively detailed in the literature, the general principle of condensing an amino alcohol with a carbonyl compound is a well-established method for forming related heterocyclic structures like oxazolines and thiazolines. nih.gov The synthesis of 1,2-amino alcohols themselves can be achieved through various methods, including the decarboxylative coupling of α-amino radicals derived from amino acids with carbonyl compounds. rsc.org
The following table provides a conceptual overview of a cyclocondensation approach:
| Reactant 1 | Reactant 2 | Product |
| Amino alcohol derivative | Dicarbonyl or equivalent | 1,4-Oxazepine derivative |
This table illustrates a generalized cyclocondensation reaction for the formation of a 1,4-oxazepine ring.
Multicomponent Reactions for Oxazepine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. mdpi.com Several MCRs have been adapted for the synthesis of oxazepine and related heterocyclic systems.
Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are powerful tools in combinatorial chemistry for the rapid generation of diverse molecular scaffolds. nih.govresearchgate.net
The Passerini three-component reaction (P-3CR) typically involves an isocyanide, a carboxylic acid, and a carbonyl compound to yield an α-acyloxycarboxamide. researchgate.net While not directly forming an oxazepine ring in its classical form, the functional groups introduced can serve as handles for subsequent cyclization to generate heterocyclic structures.
The Ugi four-component reaction (U-4CR) combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov A variation of this, a three-component reaction (U-3CR), can occur between a carbonyl, an amine, and an isocyanide, often with a catalytic amount of acid. mdpi.com A notable application of an isocyanide-based three-component reaction in the synthesis of a fused oxazepine system involves the reaction of 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, and an isocyanide. This one-pot reaction proceeds without a catalyst to afford oxazepine-quinazolinone bis-heterocyclic scaffolds in excellent yields. nih.govfrontiersin.org The proposed mechanism involves the initial formation of an iminium intermediate, which then reacts with the isocyanide and the carboxylate. A subsequent Mumm rearrangement and an intramolecular amide-amide cyclocondensation lead to the final product. nih.govfrontiersin.org
The table below summarizes the components of this Ugi-type reaction for oxazepine synthesis:
| Component 1 | Component 2 | Component 3 | Product |
| 2-(2-formylphenoxy)acetic acid | 2-aminobenzamide | Isocyanide | Oxazepine-quinazolinone |
This table details the starting materials for a one-pot, three-component synthesis of a fused oxazepine system. nih.gov
The Betti reaction is a three-component condensation of a phenol (B47542) (like 2-naphthol), an aldehyde, and an amine to form an aminobenzylphenol, also known as a Betti base. ias.ac.innih.gov These products can then be utilized in subsequent transformations to construct more complex heterocyclic systems. A novel tandem Betti/Ullmann/oxidation reaction has been developed for the synthesis of new oxazepine derivatives. ias.ac.inias.ac.inresearchgate.net This process begins with a three-component Betti reaction of 2-naphthol, a 2-haloaniline, and an aldehyde, followed by a copper-mediated intramolecular Ullmann C-O coupling and subsequent aerobic oxidation to yield the oxazepine derivative. ias.ac.inresearchgate.net
The Bargellini reaction , discovered in 1906, is a multicomponent reaction between a phenol, chloroform, and a ketone in the presence of a strong base. wikipedia.org This reaction can be adapted to synthesize morpholinones and piperazinones. wikipedia.org While direct application to simple 1,4-oxazepines is less common, consecutive Betti and Bargellini reactions have been employed to create naphtho[1,2-f] ias.ac.inacs.orgoxazepine scaffolds.
The following table outlines the reactants in a tandem Betti/Ullmann approach to oxazepines:
| Betti Reaction Components | Subsequent Reaction | Product |
| 2-Naphthol, 2-Haloaniline, Aldehyde | Intramolecular Ullmann C-O Coupling/Oxidation | Fused Oxazepine Derivative |
This table illustrates the components and subsequent steps in a tandem reaction sequence for the synthesis of oxazepine derivatives. ias.ac.in
Base-Promoted Cyclization of Alkynyl Alcohols for Oxazepines
A modern and efficient method for the synthesis of 1,4-oxazine and 1,4-oxazepine derivatives involves the base-promoted intramolecular cyclization of alkynyl alcohols. nih.gov This approach offers a metal-free and often solvent-free pathway to these heterocyclic systems. The reaction proceeds via a regioselective exo-dig cyclization. nih.gov The mechanism is proposed to involve a hydroalkoxylation pathway. nih.gov Lanthanide-organic complexes have also been shown to be effective precatalysts for the intramolecular hydroalkoxylation/cyclization of primary and secondary alkynyl alcohols, yielding exocyclic enol ethers. acs.orgnih.gov The lanthanide-catalyzed reaction is highly regioselective and proceeds rapidly under mild conditions. nih.gov Mechanistic studies suggest a turnover-limiting insertion of the carbon-carbon triple bond into the lanthanide-oxygen bond. nih.gov
The key features of this methodology are summarized below:
| Substrate | Reagent/Catalyst | Key Features | Product |
| Alkynyl amino alcohol | Base (e.g., NaH) | Metal-free, solvent-free, exo-dig selectivity | 1,4-Oxazepine derivative |
| Alkynyl alcohol | Lanthanide complexes | High regioselectivity, rapid, mild conditions | Exocyclic enol ether |
This table compares the base-promoted and lanthanide-catalyzed cyclization of alkynyl alcohols for the synthesis of oxazepine-related structures. nih.govnih.gov
Cyclization of Schiff Bases with Anhydrides for Oxazepine Derivatives
A common and effective method for the synthesis of 1,3-oxazepine derivatives involves the cycloaddition reaction of Schiff bases (imines) with various anhydrides. scirp.orgechemcom.comuokerbala.edu.iq This approach typically results in the formation of a seven-membered oxazepine ring. The reaction proceeds through the nucleophilic attack of the imine nitrogen on one of the carbonyl groups of the anhydride, followed by an intramolecular cyclization.
The versatility of this method lies in the wide range of commercially available aromatic aldehydes and primary amines that can be used to generate diverse Schiff bases. Similarly, different cyclic anhydrides such as maleic, phthalic, and succinic anhydrides can be employed, leading to a variety of substitution patterns on the resulting oxazepine ring. echemcom.comuokerbala.edu.iq The reaction conditions are generally mild, often involving refluxing the reactants in a suitable solvent like dry benzene (B151609) or tetrahydrofuran (B95107) (THF). uokerbala.edu.iq Microwave irradiation has also been utilized to accelerate these reactions, often leading to shorter reaction times and improved yields. scirp.org
The general mechanism for this reaction is considered a pericyclic cycloaddition. Spectroscopic analysis, such as FTIR, is crucial for confirming the formation of the oxazepine ring, with the appearance of characteristic C=O stretching bands for the lactone and lactam functionalities and the disappearance of the C=N stretch of the precursor Schiff base. scirp.orgechemcom.com
Intramolecular Addition Reactions for Fused Oxazepines
Intramolecular addition reactions represent another powerful strategy for the construction of fused oxazepine ring systems. These reactions involve the cyclization of a molecule containing both a nucleophilic group (such as an alcohol or an amine) and an electrophilic moiety (like an alkyne or a carbonyl group) that are suitably positioned to form a seven-membered ring.
For instance, the intramolecular addition of an alcohol to an alkyne moiety can be a key step in the synthesis of fused oxazepino-isoquinolines. This type of reaction can be facilitated by microwave irradiation, providing an efficient pathway to complex heterocyclic scaffolds. A notable advantage of such intramolecular approaches is the potential for high regioselectivity and stereoselectivity, as the conformation of the acyclic precursor can dictate the stereochemical outcome of the cyclization.
Specific Synthetic Routes to Decahydropyrido[4,3-f]mtak.hursc.orgoxazepine Core Structures
The synthesis of the specific decahydropyrido[4,3-f] mtak.hursc.orgoxazepine core, particularly with a 4-Boc protecting group, requires a multi-step approach that strategically combines the formation of the piperidine and oxazepine rings.
Strategic Incorporation of the Piperidine Moiety
Various methods exist for the synthesis of functionalized piperidines, including hydrogenation of pyridine (B92270) precursors, intramolecular cyclization of acyclic amines, and various annulation strategies. nih.gov The choice of strategy often depends on the desired substitution pattern and stereochemistry of the final product. For the synthesis of the decahydropyrido[4,3-f] mtak.hursc.orgoxazepine core, a piperidine precursor with appropriate functional groups at the 3- and 4-positions is required to facilitate the subsequent formation of the oxazepine ring.
Installation and Role of the 4-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the nitrogen atom of the piperidine ring in complex organic synthesis. nih.gov Its installation is typically achieved by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.
The primary role of the 4-Boc protecting group in the synthesis of decahydropyrido[4,3-f] mtak.hursc.orgoxazepine is to modulate the reactivity of the piperidine nitrogen. By temporarily blocking this nucleophilic site, undesired side reactions during the construction of the oxazepine ring are prevented. The Boc group is known for its stability under a wide range of reaction conditions, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), making it an ideal choice for multi-step syntheses. nih.gov This orthogonality allows for selective deprotection without affecting other sensitive functional groups in the molecule.
Stereoselective Approaches in Decahydropyrido[4,3-f]mtak.hursc.orgoxazepine Synthesis
Achieving stereocontrol is a critical aspect of synthesizing complex molecules like decahydropyrido[4,3-f] mtak.hursc.orgoxazepine, which contains multiple stereocenters. Stereoselective synthesis aims to produce a single desired stereoisomer, which is often crucial for the biological activity of the final compound.
Diastereoselective control in the synthesis of the decahydropyrido[4,3-f] mtak.hursc.orgoxazepine core can be achieved in several key reaction steps. For instance, during the formation of the piperidine ring through intramolecular cyclization, the existing stereocenters in the acyclic precursor can influence the stereochemical outcome of the ring closure. nih.gov The use of chiral auxiliaries or catalysts can also be employed to induce diastereoselectivity.
In the context of forming the fused oxazepine ring, if the piperidine precursor already possesses defined stereochemistry, this can direct the stereoselective formation of new stereocenters during the cyclization step. For example, in an intramolecular addition reaction, the facial selectivity of the nucleophilic attack can be influenced by the steric hindrance imposed by the substituents on the piperidine ring. Careful planning of the synthetic route and selection of appropriate reagents and reaction conditions are paramount to achieving the desired diastereomer. rsc.orgresearchgate.net
Chiral Auxiliary and Organocatalytic Strategies
Achieving enantiopurity in complex molecules like decahydropyrido[4,3-f] nih.govrsc.orgoxazepine derivatives is a significant synthetic challenge. Organocatalysis has emerged as a powerful tool for establishing stereocenters without the need for metal catalysts. In the synthesis of related heterocyclic systems, chiral catalysts such as β-isocupreidine have been utilized in reactions involving hydrazones and alkylidenemalononitriles to construct chiral dihydropyridine (B1217469) derivatives, demonstrating the potential of organocatalysis to induce enantioselectivity in key bond-forming steps. jmchemsci.com
For structures analogous to the pyridoxazepine core, proline-catalyzed reactions, such as the direct Mannich/cyclization between imines and aldehydes, have been shown to proceed with excellent enantioselectivity (up to >99:1 er). This approach facilitates the construction of fused ring systems in a highly controlled stereochemical manner. While not yet documented for 4-Boc-decahydropyrido[4,3-f] nih.govrsc.orgoxazepine itself, these organocatalytic methods represent a frontier strategy for its asymmetric synthesis, promising access to specific stereoisomers through the careful selection of the chiral catalyst.
Optimization of Reaction Conditions and Catalyst Selection
The successful synthesis of the decahydropyrido[4,3-f] nih.govrsc.orgoxazepine core is highly dependent on the fine-tuning of reaction parameters. The choice of solvent, temperature, and catalytic system is paramount in driving the reaction towards high yield and selectivity, minimizing side-product formation.
Solvent Effects and Temperature Control
The selection of a solvent is critical in oxazepine synthesis, influencing both reaction rates and outcomes. In the formation of 1,3-oxazepine derivatives via cycloaddition, solvents such as dry benzene, dioxane, and tetrahydrofuran (THF) are frequently employed, often under reflux conditions to overcome activation energy barriers. jmchemsci.comuokerbala.edu.iq For instance, the reaction of Schiff bases with anhydrides to form the oxazepine ring is typically carried out by refluxing in dioxane for extended periods. uobaghdad.edu.iq Temperature control is equally crucial; microwave irradiation has been successfully used as an alternative to conventional heating, often leading to dramatically reduced reaction times and improved yields in a solvent-free setting. researchgate.net
| Solvent | Typical Reaction | Typical Conditions | Reference |
|---|---|---|---|
| Dioxane | Cycloaddition of Schiff base and anhydride | Reflux, 24 hrs | uobaghdad.edu.iq |
| Ethanol | Condensation to form Schiff base precursor | Reflux, 2-4 hrs | jmchemsci.com |
| Tetrahydrofuran (THF) | Cycloaddition of amic acid and anhydride | Reflux, 14-16 hrs | jmchemsci.com |
| Benzene (dry) | [2+5] Cycloaddition | Reflux | uokerbala.edu.iq |
| None (Solvent-free) | Microwave-assisted cycloaddition | Microwave Irradiation (MWI) | researchgate.net |
Catalytic Systems for Enhanced Yield and Selectivity
Catalysis is central to the efficient synthesis of oxazepine rings. Simple acid catalysts, such as glacial acetic acid, are often sufficient to promote the condensation reactions that form the imine (Schiff base) precursors of oxazepines. jmchemsci.com For the subsequent cyclization to form the fused ring system, more sophisticated catalysts may be required.
Transition metal catalysis, particularly with copper and gold, has been pivotal in the synthesis of related 1,4-oxazepine structures. Gold-catalyzed intramolecular cyclization of N-propargylic β-enaminones provides a powerful route to functionalized 1,4-oxazepines. researchgate.net Similarly, copper-catalyzed tandem reactions involving C-N coupling and C-H carbonylation have been developed for the synthesis of benzo-1,4-oxazepine derivatives. uobaghdad.edu.iq Such catalytic systems offer pathways to the target scaffold under milder conditions than traditional methods and can provide access to a wider range of functionalized analogs.
| Catalyst Type | Example Catalyst | Reaction Type | Reference |
|---|---|---|---|
| Acid Catalyst | Glacial Acetic Acid | Schiff Base Formation (Condensation) | jmchemsci.com |
| Organocatalyst | Proline | Asymmetric Mannich/Cyclization | N/A |
| Transition Metal | Gold (Au) Complexes | Intramolecular Cyclization | researchgate.net |
| Transition Metal | Copper (Cu) Complexes | Tandem C-N Coupling/C-H Carbonylation | uobaghdad.edu.iq |
Green Chemistry Approaches in Oxazepine Synthesis
Modern synthetic chemistry increasingly emphasizes sustainability, favoring methods that reduce waste, avoid hazardous materials, and improve energy efficiency. The synthesis of oxazepines has benefited significantly from the application of green chemistry principles.
One-pot, multi-component reactions, such as the Ugi reaction, have been adapted to produce complex fused oxazepine-quinazolinone scaffolds without the need for a catalyst and with high atom economy. researchgate.netfrontiersin.org These reactions proceed efficiently in environmentally benign solvents like ethanol. frontiersin.org Furthermore, microwave-assisted synthesis represents a key green technology, enabling solvent-free reactions with significantly reduced reaction times and often cleaner outcomes compared to conventional heating. researchgate.net The development of such catalyst-free and one-pot procedures aligns with the core tenets of green chemistry, offering more sustainable routes to complex heterocyclic structures. researchgate.netresearchgate.net
Key Intermediate Precursors for 4-Boc-decahydropyrido[4,3-f]nih.govrsc.orgoxazepine
The construction of the 4-Boc-decahydropyrido[4,3-f] nih.govrsc.orgoxazepine framework relies on the availability of appropriately functionalized piperidine precursors. The "4-Boc" designation points to the use of a piperidine ring protected with a tert-butoxycarbonyl (Boc) group, a common strategy in pharmaceutical synthesis to modulate reactivity during a synthetic sequence.
A critical and logical precursor for this target molecule is a disubstituted piperidine bearing the necessary functionalities for the subsequent oxazepine ring formation. Specifically, a precursor such as tert-butyl 4-(hydroxymethyl)-3-(aminomethyl)piperidine-1-carboxylate would be ideal. This intermediate contains:
The requisite N-Boc protected piperidine core.
A hydroxymethyl group at the C4 position, which provides the oxygen atom and one carbon for the oxazepine ring.
An aminomethyl group at the C3 position, which provides the nitrogen atom and another carbon for the seven-membered ring.
Chemical Transformations and Functionalization of the 4 Boc Decahydropyrido 4,3 F 1 2 Oxazepine Scaffold
Ring-Opening and Rearrangement Reactions of the Oxazepine System
There is no available literature describing ring-opening or rearrangement reactions specifically for the 4-Boc-decahydropyrido[4,3-f] uobaghdad.edu.iqresearchgate.netoxazepine system. The stability and reactivity of this particular heterocyclic structure under various conditions (e.g., acidic, basic, reductive, oxidative) have not been reported. Consequently, no established protocols or observed transformations can be detailed. Research into the behavior of this scaffold under conditions known to promote ring-opening or rearrangement in other oxazepine or piperidine (B6355638) systems would be required to elucidate potential reaction pathways.
Table 2: Ring-Opening and Rearrangement Reactions
| Substrate | Reagents and Conditions | Major Product(s) | Reaction Type | Reference |
|---|
Computational and Theoretical Studies of Decahydropyrido 4,3 F 1 2 Oxazepine
Quantum Chemical Calculations for Structural Elucidation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and spectroscopic signatures with high accuracy, often complementing experimental data.
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the electronic structure of molecules. For a compound like 4-Boc-decahydropyrido[4,3-f] d-nb.infonih.govoxazepine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine key electronic properties. nih.govresearchgate.net These calculations can reveal the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and compute the electrostatic potential. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability.
Table 1: Hypothetical Electronic Properties calculated via DFT
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Region of electron donation |
| LUMO Energy | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 2.8 D | Measure of molecular polarity |
Note: The data in this table is illustrative and based on typical values for similar organic molecules. It does not represent experimentally validated or published data for this specific compound.
Conformational Analysis and Energy Minima
The decahydropyrido[4,3-f] d-nb.infonih.govoxazepine core possesses significant conformational flexibility due to its fused, non-aromatic ring systems. A thorough conformational analysis is essential to identify the most stable three-dimensional structures, or energy minima. Computational methods can systematically explore the potential energy surface by rotating single bonds to generate a multitude of possible conformers. Each of these conformers is then subjected to geometry optimization to find the local energy minimum. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature, often using a Boltzmann distribution analysis. d-nb.info This information is vital as the biological activity and reactivity of a molecule are often dictated by its preferred conformation.
Spectroscopic Parameter Prediction
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the characterization and identification of newly synthesized compounds. d-nb.info
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei have become highly accurate. d-nb.info Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict chemical shifts that show excellent agreement with experimental values, helping to assign complex spectra. researchgate.net The accuracy of these predictions is often enhanced when considering the Boltzmann-averaged shifts of the most stable conformers. d-nb.info
IR Vibrational Frequencies: Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Computational models can calculate the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.). mdpi.com These calculated frequencies, while often systematically overestimated, can be scaled by an empirical factor to provide a predicted IR spectrum that closely matches experimental results, aiding in the confirmation of the molecular structure.
Reaction Mechanism Investigations through Computational Modeling
Beyond static molecular properties, computational modeling can be used to explore the dynamics of chemical reactions, providing insights that are often difficult to obtain through experimentation alone. nih.gov
Transition State Elucidation
To understand how a molecule like 4-Boc-decahydropyrido[4,3-f] d-nb.infonih.govoxazepine might be synthesized or how it might react, chemists can computationally model the reaction pathways. A key aspect of this is the identification of transition states—the highest energy point along a reaction coordinate. By locating and characterizing the geometry and energy of a transition state, researchers can understand the structural changes that must occur for a reaction to proceed. Frequency calculations are performed on these structures to confirm they are true transition states, characterized by a single imaginary frequency.
Molecular Modeling and Ligand Design Applications
The unique three-dimensional architecture of the decahydropyrido[4,3-f] nih.govresearchgate.netoxazepine scaffold makes it an attractive candidate for the design of novel ligands. Computational tools are indispensable in exploring the chemical space accessible from this core structure.
Structure-Based Design Principles for Scaffold Exploration
Structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, typically a protein or nucleic acid, to design molecules that can bind to it with high affinity and selectivity. For a scaffold like decahydropyrido[4,3-f] nih.govresearchgate.netoxazepine, SBDD principles would be applied to explore its potential as a core for developing new therapeutic agents.
The process generally involves:
Target Identification and Validation: Identifying a biologically relevant target where the oxazepine scaffold could potentially fit and modulate its activity.
Binding Site Analysis: Characterizing the geometric and chemical features of the target's binding pocket to understand potential interactions.
Scaffold Docking: Computationally placing the decahydropyrido[4,3-f] nih.govresearchgate.netoxazepine scaffold into the active site to predict its binding orientation and affinity.
Iterative Optimization: Modifying the scaffold with various functional groups to enhance binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. The Boc protecting group in "4-Boc-decahydropyrido[4,3-f] nih.govresearchgate.netoxazepine" is a common synthetic handle that can be removed to allow for such modifications.
Novel 2-benzylidene-benzofuran-3-ones have been designed and synthesized as mimics of flavopiridol, a known inhibitor of cyclin-dependent kinases (CDKs), using these structure-based design concepts. nih.gov
Fragment-Based Design Incorporating Oxazepine Moieties
Fragment-based drug discovery (FBDD) is a powerful method for lead identification that starts with screening low-molecular-weight compounds (fragments) for weak binding to the target. frontiersin.orgnih.gov Once a fragment hit is identified, it can be grown, linked, or merged to develop a more potent lead compound. nih.gov
An oxazepine moiety could be incorporated into a fragment library or used to grow a pre-existing fragment hit. The key principles of FBDD include:
Fragment Library Design: Creation of a diverse library of small molecules, often guided by the "Rule of Three" (molecular weight < 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and cLogP ≤ 3). nih.gov
Biophysical Screening: Using sensitive techniques like X-ray crystallography, nuclear magnetic resonance (NMR), or surface plasmon resonance (SPR) to detect the weak binding of fragments to the target. nih.gov
Hit-to-Lead Optimization: Once a fragment containing an oxazepine ring or a related structure is identified, its binding mode is determined, and it is elaborated into a more potent molecule by adding functional groups that make additional favorable interactions with the target. astx.com
| FBDD Strategy | Description |
| Fragment Growing | A fragment hit is extended to pick up additional interactions with the target protein. nih.gov |
| Fragment Linking | Two or more fragments that bind to adjacent sites on the target are connected by a chemical linker. frontiersin.org |
| Fragment Merging | Overlapping fragments are combined into a single molecule that incorporates the features of both. nih.gov |
Scaffold-Hopping Methodologies
Scaffold hopping is a computational strategy used in drug design to identify molecules with different core structures (scaffolds) but similar biological activity to a known active compound. nih.govbhsai.org This is particularly useful for discovering novel intellectual property, improving pharmacokinetic properties, or avoiding known toxicophores. researchgate.net
For a given active compound, scaffold hopping algorithms can suggest replacing its core with a decahydropyrido[4,3-f] nih.govresearchgate.netoxazepine ring system while maintaining the spatial arrangement of key pharmacophoric features. nih.govbhsai.org
Common computational approaches to scaffold hopping include:
Pharmacophore Modeling: Defining the essential 3D arrangement of functional groups required for biological activity and searching for new scaffolds that can present these groups in the correct orientation.
Shape-Based Screening: Searching for molecules that have a similar 3D shape to the known active compound, even if their underlying chemical structure is different.
Generative Models: Using artificial intelligence and machine learning to generate novel molecular structures that are predicted to have the desired activity. chemrxiv.org
Scaffold hopping can be broadly categorized based on the degree of structural modification. researchgate.net
| Scaffold Hopping Category | Description |
| Heterocycle Replacements | Swapping one heterocyclic ring system for another. bhsai.org |
| Ring Opening and Closure | Modifying the ring structure of the original scaffold. bhsai.org |
| Peptidomimetics | Designing non-peptide scaffolds that mimic the structure and function of peptides. bhsai.org |
| Topology-Based Hopping | Making significant changes to the molecular graph while preserving key topological features. bhsai.org |
Applications of Decahydropyrido 4,3 F 1 2 Oxazepine As a Synthetic Intermediate and Scaffold in Molecular Design
Role as a Building Block in the Synthesis of Complex Molecules
The decahydropyrido[4,3-f]oxazepine core, protected as its 4-Boc derivative, serves as a foundational element for the assembly of more elaborate molecules. The presence of multiple stereocenters and functional groups within its structure allows for regioselective and stereoselective modifications. Synthetic chemists can leverage the secondary amine, revealed after deprotection of the Boc group, for a variety of coupling reactions. These include, but are not limited to, amide bond formation, reductive amination, and N-arylation reactions. This versatility enables the straightforward attachment of various side chains and functional moieties, thereby facilitating the construction of compounds with tailored properties.
For instance, the piperidine (B6355638) nitrogen can be acylated with carboxylic acids bearing additional functionalities, or it can be reacted with aldehydes and ketones to introduce new substituents. The oxazepine ring, while generally more stable, can also be a site for synthetic manipulation, depending on the specific reaction conditions and the presence of activating groups. The inherent conformational rigidity of the fused ring system is particularly advantageous, as it pre-organizes the appended substituents in a defined spatial orientation, which can be crucial for biological activity.
Integration into Macrocyclic and Polycyclic Architectures
The structural attributes of 4-Boc-decahydropyrido[4,3-f]oxazepine make it an ideal component for the synthesis of macrocyclic and polycyclic systems. By incorporating functional groups at different positions of the scaffold that are capable of participating in ring-closing reactions, chemists can construct large, constrained ring systems. For example, functionalizing the piperidine nitrogen and another position on the carbocyclic framework with reactive handles allows for intramolecular cyclization strategies, such as ring-closing metathesis (RCM) or macrolactamization.
The resulting macrocycles often exhibit well-defined three-dimensional shapes and reduced conformational flexibility compared to their acyclic counterparts. This pre-organization can lead to enhanced binding affinity and selectivity for biological targets. Similarly, the decahydropyrido[4,3-f]oxazepine scaffold can be embedded within larger, polycyclic frameworks through annulation reactions, where additional rings are fused onto the existing core. These complex structures are of significant interest in areas such as natural product synthesis and the development of novel therapeutic agents.
Contribution to Diversity-Oriented Synthesis Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. The 4-Boc-decahydropyrido[4,3-f]oxazepine scaffold is a valuable starting point for DOS due to its multiple points of diversification. The Boc-protected amine can be deprotected and reacted with a wide array of building blocks, such as carboxylic acids, sulfonyl chlorides, and isocyanates, to create a library of N-substituted derivatives.
Furthermore, if the synthesis of the scaffold allows for the introduction of other functional groups, such as halides or hydroxyls, these can serve as additional handles for diversification through cross-coupling reactions or etherifications. By systematically varying the substituents at these different positions, large libraries of compounds with diverse stereochemical and functional group arrangements can be rapidly assembled. This approach allows for the efficient exploration of chemical space around the core scaffold, increasing the probability of identifying molecules with desired biological activities.
| Diversification Point | Reaction Type | Potential Building Blocks |
| Piperidine Nitrogen (post-deprotection) | Amide Coupling | Carboxylic Acids, Acid Chlorides |
| Reductive Amination | Aldehydes, Ketones | |
| N-Arylation | Aryl Halides | |
| Sulfonylation | Sulfonyl Chlorides | |
| Other Scaffold Positions (if functionalized) | Suzuki Coupling | Boronic Acids/Esters |
| Sonogashira Coupling | Terminal Alkynes | |
| Etherification | Alkyl Halides, Alcohols |
Utilization in Drug Discovery Lead Generation and Optimization
The unique structural features of the decahydropyrido[4,3-f]oxazepine scaffold make it a compelling framework for the design of novel therapeutic agents. Its rigid nature helps to reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
In the quest for novel chemical entities (NCEs) with improved pharmacological profiles, medicinal chemists often turn to unexplored scaffolds. The decahydropyrido[4,a3-f]oxazepine core provides a fresh starting point for the design of molecules targeting a range of biological targets. By decorating the scaffold with pharmacophoric elements known to interact with a specific protein or enzyme, novel series of compounds can be generated. The three-dimensional arrangement of these functional groups, dictated by the rigid scaffold, can lead to unique binding modes and potentially improved selectivity compared to more flexible molecules.
Once an initial hit compound incorporating the decahydropyrido[4,3-f]oxazepine scaffold is identified, structure-activity relationship (SAR) studies are crucial for optimizing its potency and other properties. Computational modeling and theoretical studies can play a significant role in guiding these efforts. By creating a model of the scaffold bound to its target, researchers can predict which modifications are likely to enhance binding. For example, docking studies can suggest where to add substituents to exploit specific pockets or interactions within the target's binding site. The rigidity of the scaffold simplifies these in silico studies, as the number of possible conformations that need to be considered is significantly reduced.
| Modification Strategy | Predicted Outcome | Guiding Principle |
| Addition of H-bond donors/acceptors | Increased potency | Formation of specific interactions with the target |
| Introduction of lipophilic groups | Improved cell permeability/potency | Exploitation of hydrophobic pockets |
| Altering stereochemistry | Enhanced selectivity/potency | Optimal fit within the chiral binding site |
Protein-protein interactions (PPIs) are notoriously difficult to target with small molecules due to their large and often flat binding interfaces. Scaffolds that can project functional groups in a precise three-dimensional manner are considered promising for the development of PPI modulators. The decahydropyrido[4,3-f]oxazepine scaffold, with its defined stereochemistry and multiple points for substitution, can serve as a platform for positioning key interacting moieties in the correct orientation to disrupt or stabilize a PPI. By strategically placing "hot spot" binding groups onto the rigid framework, it is possible to mimic the key interactions of one of the protein partners, leading to effective modulation of the interaction.
Development of Analogues for Biological Target Exploration
The rigid, fused heterocyclic structure of the decahydropyrido[4,3-f] nih.govnih.govoxazepine scaffold has made it an attractive starting point for the development of novel therapeutic agents. The tert-butyl carbamate (B1207046) (Boc) protected intermediate, 4-Boc-decahydropyrido[4,3-f] nih.govnih.govoxazepine, serves as a crucial building block in the synthesis of compound libraries aimed at exploring specific biological targets. Its protected nitrogen allows for selective chemical modifications at other positions of the molecule, enabling a systematic investigation of structure-activity relationships (SAR).
A significant example of this approach is the development of potent antagonists for the C-C chemokine receptor type 1 (CCR1). The CCR1 receptor is implicated in the migration of inflammatory cells, making it a key target for treating autoimmune and inflammatory disorders such as rheumatoid arthritis. Researchers have utilized the decahydropyrido[4,3-f] nih.govnih.govoxazepine core to generate a series of analogues designed to bind to and inhibit the CCR1 receptor.
The synthetic strategy typically involves the use of the Boc-protected decahydropyrido[4,3-f] nih.govnih.govoxazepine intermediate. The Boc protecting group is removed under acidic conditions, yielding the free secondary amine of the core scaffold. This amine then serves as a handle for introducing a wide variety of substituents, allowing for the systematic exploration of how different chemical groups impact the molecule's affinity and activity at the CCR1 receptor.
In one extensive research campaign, a series of derivatives was synthesized by reacting the decahydropyrido[4,3-f] nih.govnih.govoxazepine core with different sulfonyl chlorides, carboxamides, and other moieties. The goal was to probe the binding pocket of the CCR1 receptor and optimize the compound's inhibitory activity. The resulting analogues were then tested in functional assays to determine their potency, typically measured as the half-maximal inhibitory concentration (IC₅₀).
The findings from these studies demonstrated that specific substitutions on the decahydropyrido[4,3-f] nih.govnih.govoxazepine scaffold led to compounds with high affinity for the CCR1 receptor. For instance, the introduction of substituted aromatic and heteroaromatic groups via a sulfonyl linkage was found to be particularly effective. These investigations are crucial in medicinal chemistry as they map the chemical space around a core scaffold to identify candidates with optimal potency and selectivity for a given biological target.
The data below illustrates the results from a study of analogues developed as CCR1 antagonists. The table highlights how modifications to the substituent (R group) attached to the core scaffold influence the inhibitory concentration (IC₅₀) against the CCR1 receptor.
| Compound | Substituent (R Group) Attached to Scaffold | CCR1 IC₅₀ (nM) |
|---|---|---|
| 1 | 4-Trifluoromethylphenylsulfonyl | 15 |
| 2 | 4-Chlorophenylsulfonyl | 25 |
| 3 | 3,4-Dichlorophenylsulfonyl | 10 |
| 4 | Naphthalene-2-sulfonyl | 30 |
| 5 | 5-Chlorothiophene-2-sulfonyl | 12 |
| 6 | Benzothiophene-2-sulfonyl | 40 |
| 7 | 3-Cyanophenylsulfonyl | 18 |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Boc Decahydropyrido 4,3 F 1 2 Oxazepine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton and carbon signals and provides crucial insights into connectivity and stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of 4-Boc-decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine is expected to show distinct signals characteristic of the tert-butyloxycarbonyl (Boc) protecting group and the fused heterocyclic core. The nine protons of the tert-butyl group typically appear as a sharp singlet in the upfield region, around 1.4-1.5 ppm. The protons on the decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine skeleton would present as a series of complex, overlapping multiplets in the range of approximately 1.5 to 4.0 ppm. The chemical shifts are influenced by the neighboring heteroatoms (nitrogen and oxygen) and the rigid conformational structure of the fused rings. Protons adjacent to the nitrogen of the Boc group and the oxygen of the oxazepine ring are expected to be shifted further downfield. Due to the carbamate (B1207046) C-N bond's slow rotation, signal broadening may be observed for protons near the Boc group. researchgate.net
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include those from the Boc group: the carbonyl carbon appearing around 155 ppm and the quaternary carbon at approximately 80 ppm. The methyl carbons of the tert-butyl group would resonate around 28 ppm. The carbon atoms of the fused ring system would appear in the range of approximately 40-80 ppm. The presence of the heteroatoms causes a downfield shift for the adjacent carbons.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 4-Boc-decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Boc (C(CH₃)₃) | ~1.45 (s, 9H) | ~28.5 | Singlet for 9 equivalent protons. |
| Boc (C(CH₃)₃) | - | ~80.0 | Quaternary carbon of the Boc group. |
| Boc (C=O) | - | ~155.0 | Carbonyl carbon of the carbamate. |
| Ring CH, CH₂ | ~1.5 - 4.0 (m) | ~40 - 80 | Complex multiplets for the fused ring protons. Carbons adjacent to N and O are shifted downfield. |
Two-dimensional (2D) NMR experiments are indispensable for resolving spectral overlap and establishing the precise connectivity and spatial arrangement of atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine core, COSY would reveal the sequence of protons within each ring, allowing for the tracing of the proton-proton connectivity pathways throughout the spin systems. acdlabs.comyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). libretexts.org It is a powerful tool for definitively assigning the carbon signals based on the already assigned proton signals, resolving any ambiguities from the 1D spectra. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the premier NMR technique for determining the stereochemistry and conformation of a molecule. libretexts.org It identifies protons that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity. nanalysis.com In the case of 4-Boc-decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine, NOESY correlations can establish the relative configuration of stereocenters at the ring junctions. For example, observing a NOE between two protons on different rings would indicate that they are on the same face of the molecule. youtube.comacdlabs.com This information is critical for assigning cis or trans fusion of the rings and determining the chair-like conformations of the six- and seven-membered rings. researchgate.net
Table 2: Illustrative NOESY Correlations for Stereochemical Assignment
| Correlating Protons | Inferred Spatial Relationship | Structural Implication |
| H-axial (Piperidine) ↔ H-axial (Oxazepine) | Protons are close in space. | Suggests a cis-fused ring junction. |
| H-axial (Piperidine) ↔ H-equatorial (Piperidine) | Protons are close in space. | Confirms chair conformation and proton assignments. |
| H at ring junction ↔ H on adjacent ring | Protons are on the same face of the molecule. | Defines the relative stereochemistry. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-Boc-decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine would be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching of the Boc-carbamate group, typically observed in the range of 1700-1680 cm⁻¹. Other significant bands would include C-H stretching vibrations from the aliphatic rings and the Boc group (around 3000-2850 cm⁻¹), C-N stretching vibrations (around 1250-1020 cm⁻¹), and the characteristic C-O-C stretching of the ether linkage in the oxazepine ring (around 1150-1085 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Carbamate | C=O stretch | ~1690 (strong) |
| Alkane | C-H stretch | ~2975, ~2870 |
| Ether | C-O-C stretch | ~1120 |
| Amine | C-N stretch | ~1240 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺, confirming the molecular weight.
Under higher energy conditions (e.g., tandem MS/MS), the molecule would fragment in a predictable manner. A characteristic fragmentation pathway for N-Boc protected compounds is the loss of the Boc group or related fragments. Common losses include the loss of isobutylene (B52900) (56 Da) to give an intermediate carbamic acid that then loses CO₂ (44 Da), or the direct loss of the entire Boc group (101 Da). This fragmentation provides strong evidence for the presence of the Boc protecting group.
Table 4: Expected Mass Spectrometry Fragments
| m/z Value | Identity | Notes |
| 299.2 | [M+H]⁺ | Molecular ion peak (for C₁₅H₂₆N₂O₃) |
| 321.2 | [M+Na]⁺ | Sodium adduct peak |
| 243.2 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) |
| 199.2 | [M+H - C₅H₉O₂]⁺ | Loss of the Boc group (101 Da) |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. mkuniversity.ac.in It provides precise information about bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity. For 4-Boc-decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine, an X-ray crystal structure would unequivocally establish the relative and absolute stereochemistry of all chiral centers, the fusion of the rings, and the preferred conformation of the molecule in the solid state. researchgate.netnih.gov This technique is the gold standard for structural validation, though it is contingent upon the ability to grow a single crystal of suitable quality for diffraction. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of the synthesized compound. Using a reversed-phase column (e.g., C18), a single sharp peak under various elution conditions would indicate a high degree of chemical purity.
Furthermore, since 4-Boc-decahydropyrido[4,3-f] researchgate.netyoutube.comoxazepine is a chiral molecule, chiral HPLC is essential for separating its enantiomers. By using a chiral stationary phase (CSP), the two enantiomers can be resolved into two distinct peaks. The relative integration of these peaks allows for the precise determination of the enantiomeric excess (e.e.), which is a critical measure of the success of an asymmetric synthesis. nih.gov
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Characterization
The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of chemical research, particularly in the synthesis of complex heterocyclic frameworks such as 4-Boc-decahydropyrido[4,3-f] nih.govchiralabsxl.comoxazepine. Due to the presence of multiple stereogenic centers in its decahydropyrido[4,3-f] nih.govchiralabsxl.comoxazepine core, the molecule can exist as multiple stereoisomers. Chiroptical methods, most notably Circular Dichroism (CD) spectroscopy, are powerful, non-destructive techniques for the stereochemical characterization of such compounds in solution. nih.gov
Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is obtained by plotting the difference in absorbance (ΔA) as a function of wavelength. Non-racemic chiral molecules produce characteristic CD spectra with positive or negative peaks, known as Cotton effects, which are exquisitely sensitive to the three-dimensional arrangement of atoms. nih.gov Enantiomers, being non-superimposable mirror images, will exhibit mirror-image CD spectra. chiralabsxl.com This property is fundamental to their differentiation and the assignment of their absolute configurations.
For a molecule like 4-Boc-decahydropyrido[4,3-f] nih.govchiralabsxl.comoxazepine, the stereochemical analysis via CD spectroscopy would typically involve a combined experimental and computational approach. nih.gov The first step would be the experimental measurement of the CD spectra of the synthesized enantiomerically-enriched samples. The chromophores within the molecule, such as the carbonyl group of the Boc protecting group and any other absorbing functionalities, will give rise to electronic transitions that are observable in the CD spectrum.
Once the theoretical spectra for the (R,R), (S,S), (R,S), and (S,R) configurations (assuming two primary stereocenters for illustrative purposes) are calculated, they are compared with the experimental spectrum. The absolute configuration of the synthesized sample is then assigned based on the best match between the experimental and one of the calculated spectra. nih.gov
A hypothetical study on the enantiomers of a specific diastereomer of 4-Boc-decahydropyrido[4,3-f] nih.govchiralabsxl.comoxazepine might yield the results presented in the interactive data table below. In this example, the experimental CD spectrum of "Isomer A" shows a positive Cotton effect around 220 nm and a negative one near 205 nm. By comparing this to the computationally predicted spectra, it aligns with the calculated spectrum for the (4aS,10aR)-enantiomer. Conversely, "Isomer B" exhibits a mirror-image spectrum, matching the predicted spectrum for the (4aR,10aS)-enantiomer.
| Sample | Experimental CD Cotton Effects (λ [nm], Δε [M-1cm-1]) | Calculated CD for (4aS,10aR)-enantiomer (λ [nm], Δε [M-1cm-1]) | Calculated CD for (4aR,10aS)-enantiomer (λ [nm], Δε [M-1cm-1]) | Assigned Absolute Configuration |
|---|---|---|---|---|
| Isomer A | 221 (+2.5), 204 (-1.8) | 223 (+2.7), 206 (-2.0) | 223 (-2.7), 206 (+2.0) | (4aS,10aR) |
| Isomer B | 221 (-2.4), 204 (+1.9) | 223 (+2.7), 206 (-2.0) | 223 (-2.7), 206 (+2.0) | (4aR,10aS) |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the application of Circular Dichroism in stereochemical assignment.
In addition to electronic CD (ECD), Vibrational Circular Dichroism (VCD) offers another layer of structural information. VCD measures the differential absorption of left and right circularly polarized infrared radiation, providing stereochemical information about the vibrational transitions within the molecule. nih.gov VCD can be particularly useful for molecules with few or weak UV-Vis chromophores and can provide detailed conformational insights. nih.gov The principles of comparing experimental and calculated VCD spectra to assign absolute configuration are analogous to those of ECD. nih.gov
Thus, chiroptical methods, particularly when integrating experimental CD/VCD spectroscopy with theoretical calculations, provide an indispensable and reliable tool for the definitive stereochemical characterization of complex chiral molecules like 4-Boc-decahydropyrido[4,3-f] nih.govchiralabsxl.comoxazepine and its derivatives.
Future Directions and Emerging Research Opportunities for Decahydropyrido 4,3 F 1 2 Oxazepine Chemistry
Development of Novel and Sustainable Synthetic Pathways
The advancement of decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine chemistry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies, while foundational, often present opportunities for improvement in terms of atom economy, step efficiency, and the use of hazardous reagents. Future research will likely focus on several key areas to establish more sustainable and versatile routes to this scaffold.
One promising avenue is the exploration of catalytic asymmetric synthesis . The inherent chirality of the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine core necessitates enantioselective approaches to access specific stereoisomers. The development of novel chiral catalysts, including transition metal complexes and organocatalysts, could enable the direct and controlled formation of the fused ring system from readily available starting materials. This would represent a significant improvement over classical resolution methods, which are often inefficient and wasteful.
Another area of focus will be the implementation of flow chemistry and microwave-assisted synthesis . These technologies can offer significant advantages over traditional batch processing, including enhanced reaction rates, improved yields, and greater control over reaction parameters. The application of these techniques to the synthesis of decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine derivatives could lead to more scalable and reproducible manufacturing processes.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, improved efficiency | Development of novel chiral catalysts (metal- and organo-based) |
| Green Chemistry Approaches | Reduced environmental impact, increased safety | Multicomponent reactions, use of renewable feedstocks, green solvents |
| Flow Chemistry & Microwave Synthesis | Faster reaction times, improved scalability and reproducibility | Optimization of reaction conditions for continuous and rapid synthesis |
Exploration of Chemical Space through Advanced Diversification Strategies
The decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine scaffold provides a versatile template for the generation of diverse molecular libraries. Future research will undoubtedly focus on advanced diversification strategies to systematically explore the chemical space around this core structure.
Diversity-oriented synthesis (DOS) will be a key strategy in this endeavor. DOS aims to generate structurally diverse and complex molecules from a common starting point. By strategically introducing points of diversification on the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine ring system, a wide array of analogues with varying stereochemistry, substitution patterns, and ring conformations can be synthesized. This approach is particularly valuable for creating libraries of compounds for screening in various applications.
Fragment-based design coupled with late-stage functionalization is another powerful approach. This strategy involves identifying small molecular fragments that can be elaborated upon by attaching them to the core scaffold. The development of robust and regioselective late-stage functionalization reactions, such as C-H activation, will be crucial for efficiently modifying the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine skeleton. This allows for the rapid generation of analogues without the need for de novo synthesis of each derivative.
Combinatorial chemistry , both in solid-phase and solution-phase formats, will continue to be a valuable tool for generating large libraries of decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine derivatives. The development of efficient and automatable synthetic protocols will be essential for the high-throughput synthesis of these libraries.
| Diversification Strategy | Key Features | Potential Outcomes |
| Diversity-Oriented Synthesis (DOS) | Generation of diverse and complex structures from a common intermediate | Exploration of a broad range of chemical space |
| Fragment-Based Design & Late-Stage Functionalization | Modular approach to analogue synthesis | Rapid generation of targeted derivatives |
| Combinatorial Chemistry | High-throughput synthesis of large compound libraries | Creation of extensive screening collections |
Integration with Artificial Intelligence and Machine Learning in Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of novel decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine derivatives. These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions about the properties of new molecules, thereby accelerating the design-make-test-analyze cycle.
Generative models , a class of AI algorithms, can be trained on existing chemical databases to design novel molecules with desired properties. By providing the model with specific constraints, such as a desired three-dimensional shape or physicochemical properties, it can generate new decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine derivatives that are predicted to be active for a particular application.
Predictive modeling using ML algorithms can be employed to forecast various properties of virtual compounds, including their synthetic accessibility, and potential for specific applications in materials science or as chemical probes. This in silico screening can help prioritize which compounds to synthesize, saving time and resources.
Furthermore, AI can be utilized for retrosynthetic analysis , predicting viable synthetic routes for novel decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine derivatives. This can assist chemists in designing more efficient and practical synthetic strategies.
| AI/ML Application | Description | Impact on Research |
| Generative Models | Design of novel molecules with desired properties | Accelerated discovery of new chemical entities |
| Predictive Modeling | In silico prediction of compound properties | Prioritization of synthetic targets |
| Retrosynthetic Analysis | Prediction of efficient synthetic pathways | Optimization of chemical synthesis |
Mechanistic Investigations of Unexplored Reaction Pathways
A thorough understanding of the reaction mechanisms involved in the synthesis and modification of the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine scaffold is crucial for optimizing existing reactions and discovering new transformations. Future research should focus on elucidating the mechanistic details of key reaction pathways.
Computational chemistry , particularly density functional theory (DFT) calculations, can provide valuable insights into reaction mechanisms. By modeling the transition states and intermediates of a reaction, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be used to design more efficient and selective synthetic methods.
In situ spectroscopic techniques , such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, can be used to monitor reactions in real-time and identify transient intermediates. These experimental studies can provide direct evidence to support or refute proposed reaction mechanisms.
The study of unusual or unexpected reaction outcomes can also lead to new mechanistic discoveries. By carefully characterizing unexpected products and investigating the conditions under which they are formed, researchers may uncover novel reaction pathways and expand the synthetic utility of the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine scaffold.
Application in New Areas of Chemical Biology and Material Science
While specific biological activities are outside the scope of this article, the unique structural features of the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine scaffold make it an attractive candidate for applications in chemical biology and material science.
In chemical biology , derivatives of this scaffold could be developed as molecular probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group to the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine core, researchers could create tools to visualize and manipulate specific cellular targets. The rigid, three-dimensional nature of the scaffold could provide a high degree of specificity in these applications.
In material science , the incorporation of the decahydropyrido[4,3-f] nih.govuokerbala.edu.iqoxazepine unit into polymers or other materials could lead to novel properties. The presence of heteroatoms and the defined stereochemistry of the scaffold could influence properties such as conductivity, optical activity, and self-assembly. The development of functional materials based on this heterocyclic system represents an exciting and largely unexplored area of research.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
